molecular formula C4H5IN4 B13500720 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole

Cat. No.: B13500720
M. Wt: 236.01 g/mol
InChI Key: RKMZKCXYLFNHBU-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a cyclopropyl group at the 1-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cycloaddition Reactions: Reagents like alkenes or alkynes can be used in the presence of catalysts such as transition metals.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 5-position.

    Oxidation and Reduction Reactions: Products include various oxidation states of the tetrazole ring.

    Cycloaddition Reactions: Products include new heterocyclic compounds with fused ring systems.

Scientific Research Applications

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
  • 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

Uniqueness

1-cyclopropyl-5-iodo-1H-1,2,3,4-tetrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. The cyclopropyl group also imparts specific steric and electronic effects, making this compound distinct from other tetrazole derivatives.

Properties

IUPAC Name

1-cyclopropyl-5-iodotetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-4-6-7-8-9(4)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMZKCXYLFNHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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